2-Bromo-6-chloro-3-methylbenzoic acid
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Overview
Description
2-Bromo-6-chloro-3-methylbenzoic acid is an organic compound with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The bromine atom at the benzylic position can undergo Suzuki coupling to transform into an aryl or alkyl group .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s soluble in methanol , which suggests it may have good bioavailability.
Result of Action
It’s known that benzoic acid derivatives can have a variety of effects, depending on their specific targets .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-methylbenzoic acid typically involves the bromination and chlorination of 3-methylbenzoic acid. One common method includes the following steps :
- Dissolve 3-methylbenzoic acid in acetic acid.
- Slowly add a solution of bromine and chlorine to the mixture.
- Stir the reaction mixture at room temperature until the desired product is formed.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.
Esterification: The carboxylic acid group can be converted to an ester under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.
Reduction: Borane or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Esterification: Acidic conditions using sulfuric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Aryl or alkyl derivatives.
Reduction Products: Alcohols.
Esterification Products: Esters.
Scientific Research Applications
2-Bromo-6-chloro-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as a building block for the development of new drugs and therapeutic agents.
Material Science: Utilized in the production of advanced materials and polymers.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
2-Bromo-3-methylbenzoic acid: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylbenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-2-methylbenzoic acid: Similar structure but with different positions of the bromine and methyl groups.
Uniqueness: 2-Bromo-6-chloro-3-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which enhances its reactivity and versatility in chemical reactions. This dual halogenation allows for more diverse substitution patterns and applications in various fields.
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHSIJTQOOKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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